[4-Chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid
Description
[4-Chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a methylpiperazine moiety
Properties
IUPAC Name |
[4-chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8,16-17H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIPNVBAYJEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N2CCN(CC2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Reduction: The chloro group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas
Substitution: Sodium azide, thiourea
Major Products:
Oxidation: 4-Hydroxy-2-(4-methylpiperazin-1-yl)phenylboronic acid
Reduction: 2-(4-Methylpiperazin-1-yl)phenylboronic acid
Substitution: 4-Amino-2-(4-methylpiperazin-1-yl)phenylboronic acid
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Materials Science: Incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostics: Utilized in the development of fluorescent probes for bioanalytical applications.
Industry:
Chemical Synthesis: Employed in the synthesis of complex organic molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The chloro and methylpiperazine groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chloro and methylpiperazine groups, making it less specific in its applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of a chloro group, used in different synthetic applications.
Uniqueness:
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